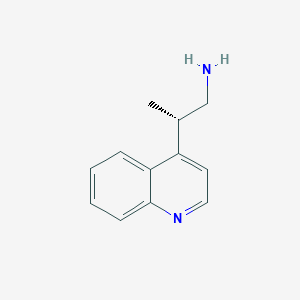

(2S)-2-Quinolin-4-ylpropan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-quinolin-4-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9(8-13)10-6-7-14-12-5-3-2-4-11(10)12/h2-7,9H,8,13H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUMGKSZVQMRHO-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=NC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=CC=NC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereoselective Approaches for 2s 2 Quinolin 4 Ylpropan 1 Amine

General Synthetic Routes to the Quinoline (B57606) Core

The quinoline ring system is a fundamental heterocyclic motif in many biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several named reactions and modern catalytic methods.

Friedländer Quinoline Synthesis and Derivatives

The Friedländer synthesis is a classic and widely used method for the construction of quinoline derivatives. organicreactions.orgjk-sci.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. organicreactions.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. organicreactions.orgjk-sci.comwikipedia.org

Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition between the 2-amino-substituted carbonyl compound and the enolate of the second carbonyl component, followed by cyclodehydration. wikipedia.org The second proposed pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the second reactant, which then undergoes an intramolecular aldol reaction and subsequent elimination to furnish the quinoline product. wikipedia.org

Variations of the Friedländer synthesis, such as the Pfitzinger reaction, which utilizes isatin (B1672199) or isatoic anhydride (B1165640), and the Niementowski reaction, employing anthranilic acid, provide access to quinoline-4-carboxylic acids and 4-hydroxyquinolines, respectively. organicreactions.org These methods expand the scope of accessible quinoline derivatives.

| Reaction | Starting Materials | Product | Catalyst |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + Ketone with α-methylene group | Substituted Quinoline | Acid or Base |

| Pfitzinger Reaction | Isatin or Isatoic anhydride + Carbonyl compound | Quinoline-4-carboxylic acid | Base |

| Niementowski Reaction | Anthranilic acid + Carbonyl compound | 4-Hydroxyquinoline (B1666331) | N/A |

Other Condensation and Cycloaddition Reactions for Quinoline Scaffolds

Beyond the Friedländer synthesis, several other condensation reactions are employed for quinoline synthesis. These include the Combes, Doebner-von Miller, and Skraup syntheses, each utilizing different starting materials to achieve the quinoline core. organicreactions.orgpharmaguideline.com The Combes synthesis involves the reaction of anilines with 1,3-dicarbonyl compounds. pharmaguideline.comiipseries.org The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines. pharmaguideline.com The Skraup synthesis is a classic method that employs the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comiipseries.org

[4+2] cycloaddition reactions have also been developed for the synthesis of quinoline derivatives. acs.orgacs.orgcombichemistry.comtandfonline.com These reactions can be metal-free and provide access to various substituted quinolines by reacting 2-aminobenzaldehydes with different ketones. acs.orgacs.org Lewis acids can catalyze the [4+2] cycloaddition of Schiff bases with enol ethers to construct fused quinoline ring systems. tandfonline.comtandfonline.com

Palladium-Catalyzed Annulation Reactions for Quinolinone Derivatives

Modern synthetic methods, particularly those employing palladium catalysis, have emerged as powerful tools for constructing quinolone derivatives, which can be precursors to quinolines. nih.gov Palladium-catalyzed carbonylative annulation of alkyne-tethered o-iodoanilines provides an efficient route to 4,5-fused tricyclic 2-quinolones. rsc.orgrsc.org This process is tolerant of various functional groups and proceeds under mild conditions. rsc.orgrsc.org

Another approach involves the palladium-catalyzed oxidative annulation of acrylamides with arynes, generated from precursors like 2-(trimethylsilyl)aryl triflates. acs.org This method allows for the one-step synthesis of a variety of quinolinones with high efficiency. acs.org Furthermore, palladium-catalyzed intramolecular amidation and tandem amidation/aldol condensation reactions have been successfully employed in the synthesis of quinolin-2(1H)-ones. nih.gov

Enantioselective Synthesis of Chiral Amines and Related Motifs

The synthesis of chiral amines is of paramount importance due to their prevalence in pharmaceuticals and other bioactive molecules. nih.govacs.org Asymmetric hydrogenation and biocatalytic methods are two of the most powerful strategies for achieving high enantioselectivity.

Asymmetric Hydrogenation of Imines and Enamides

Asymmetric hydrogenation of prochiral imines and enamides stands out as a highly efficient and atom-economical method for the preparation of chiral amines. nih.govacs.org This approach often utilizes transition metal catalysts, such as iridium, rhodium, and palladium, in combination with chiral ligands. nih.govacs.orgdicp.ac.cn

The direct asymmetric hydrogenation of imines is a powerful strategy, though challenges such as substrate stability and the presence of E/Z isomers exist. nih.gov Significant progress has been made in the hydrogenation of various imine classes, including N-aryl, N-alkyl, and α-imino esters, leading to the corresponding chiral amines with high enantioselectivity. acs.org For instance, iridium catalysts bearing chiral spiro phosphine-amine-phosphine ligands have shown high efficiency in the asymmetric hydrogenation of challenging dialkyl imines. chinesechemsoc.org

Asymmetric hydrogenation of enamides is another well-established route to chiral amines. nih.govorganic-chemistry.org Chiral phosphoric acids have been successfully employed as catalysts in the hydrogenation of enamides using Hantzsch esters as the hydrogen source, affording the desired products in high yields and enantioselectivities. nih.gov This organocatalytic approach offers a valuable alternative to metal-based systems.

| Catalyst System | Substrate | Product | Key Features |

| Iridium/Chiral Phosphine-Amine-Phosphine Ligand | Dialkyl Imines | Chiral Amines | High efficiency for challenging substrates. chinesechemsoc.org |

| Chiral Phosphoric Acid/Hantzsch Ester | Enamides | Chiral Amides | Organocatalytic, mild conditions. nih.gov |

| Rhodium/Chiral Bisphospholane Ligand | Enamides, Dehydroamino Acids | Chiral Amines, Amino Acids | Highly enantioselective, applicable in water. organic-chemistry.org |

Chemoenzymatic and Biocatalytic Approaches for Stereocontrol

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. nih.govbohrium.com Enzymes such as amine dehydrogenases (AmDHs), transaminases (ATAs), and imine reductases (IREDs) are increasingly used for the production of enantiomerically pure amines. acs.orgbohrium.comnih.gov

Chemoenzymatic cascades combine the advantages of chemical and enzymatic catalysis. acs.orgacs.org For example, a one-pot sequential cascade involving gold-catalyzed hydration of alkynes to ketones, followed by a transaminase-catalyzed amination, allows for the synthesis of chiral amines from readily available starting materials. acs.org Another chemoenzymatic approach involves an organo-enzymatic decarboxylative fluorination coupled with a bienzymatic reductive amination to produce chiral fluorinated amines. acs.org

Protein engineering and directed evolution have significantly expanded the substrate scope and catalytic efficiency of enzymes used in chiral amine synthesis. nih.gov Engineered amine dehydrogenases, for instance, can catalyze the reductive amination of ketones using ammonia (B1221849) as the amine donor, producing only water as a byproduct. nih.gov Similarly, engineered transaminases are capable of converting bulky, aromatic substrates that are not accepted by their wild-type counterparts. nih.gov These advancements have made biocatalytic and chemoenzymatic methods powerful and sustainable strategies for accessing a wide variety of chiral amines. oup.comacs.orghims-biocat.eursc.org

Asymmetric Phase-Transfer Catalysis in Chiral Amino Acid Precursors

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective synthesis of α-amino acids, which are critical precursors for more complex chiral molecules. nih.gov This methodology typically involves the use of a chiral quaternary ammonium (B1175870) salt to facilitate the transfer of a reactant between an aqueous and an organic phase, inducing chirality during a bond-forming reaction. nih.govnih.gov

Cinchona alkaloids, particularly their N-anthracenylmethyl derivatives, have been extensively developed as effective phase-transfer catalysts. nih.gov These catalysts are instrumental in the asymmetric alkylation of glycine (B1666218) imines, a key step in generating a wide array of α-amino acid derivatives with high levels of enantiomeric excess (ee). nih.gov The general approach allows for the in-situ generation of catalysts from commercially available chiral amines, enabling the screening of catalyst libraries to optimize reaction conditions. nih.gov

More advanced catalysts, such as spiro-quaternary ammonium salts and dual cinchona quinuclidinium salts, have demonstrated even higher efficacy. nih.govrsc.org Maruoka and co-workers developed spiro-quaternary ammonium salt catalysts that can control the absolute configuration in reactions like the Neber rearrangement of oximes to α-amino ketones with reasonable enantioselectivity. nih.gov Furthermore, dual cinchona quinuclidinium salts connected by a diphenyl ether linker have been used at very low catalyst loadings (0.01–0.1 mol%) for the α-alkylation of glycine and alanine (B10760859) ester imines, achieving excellent enantioselectivities (92–99% ee) for numerous examples. rsc.org

The application of these chiral phase-transfer catalysts is crucial for establishing the stereocenter in precursors to compounds like (2S)-2-Quinolin-4-ylpropan-1-amine.

Table 1: Performance of Chiral Phase-Transfer Catalysts in Asymmetric Synthesis

| Catalyst Type | Application | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| N-anthracenylmethyl Cinchona Alkaloids | Asymmetric alkylation of glycine imines | High | nih.gov |

| Spiro-quaternary Ammonium Salts (Maruoka-type) | Neber rearrangement of oximes | Up to 85:15 er | nih.gov |

Targeted Synthesis of this compound and Analogues

The targeted synthesis of this compound and related structures requires a multi-step approach that combines the construction of the quinoline core with the stereoselective introduction of the side chain.

A key challenge in the synthesis of the target molecule is the introduction of the 2-aminopropane group at the 4-position of the quinoline ring with the correct (S)-stereochemistry.

One effective strategy involves the nucleophilic aromatic substitution of a 4-chloroquinoline (B167314). This precursor can be synthesized from the corresponding 4-hydroxyquinoline via reaction with phosphorus oxychloride. mdpi.com The 4-chloroquinoline is then reacted with a nucleophile like diethyl sodiomethylmalonate. The resulting malonate derivative can undergo a de-ethoxycarbonylation reaction (Krapcho reaction) to yield an ethyl 2-(quinolin-4-yl)propanoate. mdpi.com This propanoate is a versatile intermediate. The carboxylic ester can be converted to the corresponding amine through various standard functional group transformations, such as hydrolysis to the carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement, or by reduction of an intermediate amide or nitrile. The chirality can be introduced via the asymmetric alkylation of a glycine imine with a quinolin-4-ylmethyl halide using the phase-transfer catalysis methods described previously. rsc.org

Synthesis of Ethyl 2-(quinolin-4-yl)propanoate Intermediate

Step 1: Reaction of 4-hydroxyquinoline with phosphorus oxychloride to yield 4-chloroquinoline.

Step 2: Nucleophilic substitution with diethyl sodiomethylmalonate in DMF.

Step 3: Krapcho de-ethoxycarbonylation to produce ethyl 2-(quinolin-4-yl)propanoate. mdpi.com

Achieving the desired substitution pattern on the quinoline ring is paramount. Regioselective functionalization can be accomplished through various methods, often leveraging the inherent reactivity of the quinoline system or by using directing groups. mdpi.comnih.gov

The use of quinoline N-oxides is a common strategy to enhance reactivity and control regioselectivity. The N-oxide activates the quinoline ring, making it more susceptible to nucleophilic attack and directing functionalization to the C2 and C4 positions. researchgate.net For instance, copper-catalyzed regioselective C-H alkenylation and borylative alkylation of quinoline N-oxides with vinyl arenes have been developed. researchgate.net Transition metal-catalyzed C-H activation is a powerful, modern strategy for the direct and selective functionalization of quinolines, minimizing the need for pre-functionalized substrates. mdpi.comnih.gov This approach allows for the introduction of a wide variety of functional groups at almost any position on the quinoline ring. mdpi.com

More recent methods, such as the regioselective dearomative hydroboration of quinolines, offer novel pathways to functionalize the benzene (B151609) portion of the heterocycle. nih.gov This strategy uses the photoexcited state of the quinolinium to react with phosphine-ligated borane (B79455) complexes, leading to 5,6- or 5,8-hydroborated products that can be further diversified. nih.gov

Table 2: Methods for Regioselective Functionalization of Quinolines

| Method | Position(s) Functionalized | Key Features | Reference(s) |

|---|---|---|---|

| Functionalization of Quinoline N-oxides | C2, C3, C8 | Enhanced reactivity and controlled regioselectivity. | researchgate.net |

| Transition Metal-Catalyzed C-H Activation | Various | High atom economy, direct functionalization. | mdpi.comnih.gov |

Green Chemistry Principles and Sustainable Synthesis of Quinoline Derivatives

Traditional methods for synthesizing quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, hazardous reagents, and stoichiometric amounts of catalysts, leading to significant environmental concerns. ijpsjournal.comnih.gov The principles of green chemistry aim to address these shortcomings by promoting waste prevention, maximizing atom economy, and using less hazardous substances. ijpsjournal.com

In recent years, significant efforts have been made to develop more sustainable synthetic routes to quinoline derivatives. These include:

Eco-friendly Catalysts: The use of formic acid as a renewable and biodegradable catalyst has shown promise in the direct synthesis of quinolines from anilines and carbonyl compounds. ijpsjournal.com Nanocatalysts, such as zinc oxide (ZnO) nanoparticles or the solid acid catalyst Nafion NR50, have been employed to facilitate quinoline synthesis under milder, often solvent-free conditions, with the added benefit of catalyst recyclability. nih.gov

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have been shown to significantly reduce reaction times and energy consumption compared to conventional heating. nih.govfrontiersin.org For example, the Friedländer condensation can be performed efficiently under microwave irradiation in a solvent-free manner. frontiersin.org

Greener Solvents: Replacing hazardous organic solvents with water or employing solvent-free reaction conditions is a key tenet of green chemistry. frontiersin.org One-pot reactions in aqueous media have been developed for the synthesis of various quinoline derivatives. nih.gov

These green methodologies not only reduce the environmental impact of chemical synthesis but can also lead to improved efficiency and cost-effectiveness in the production of valuable quinoline-based compounds. ijpsjournal.comzenodo.org

Table 3: Comparison of Traditional vs. Green Synthesis of Quinolines

| Feature | Traditional Methods (e.g., Skraup) | Green Chemistry Approaches |

|---|---|---|

| Conditions | High temperatures, strong acids | Milder temperatures, often room temp or microwave |

| Catalysts | Stoichiometric, hazardous (e.g., H₂SO₄) | Catalytic, recyclable (e.g., nanocatalysts, formic acid) |

| Solvents | Often hazardous organic solvents | Water, ionic liquids, or solvent-free |

| Waste | Significant byproduct formation | Minimized waste, high atom economy |

| Efficiency | Long reaction times | Shorter reaction times, often higher yields |

Medicinal Chemistry and Drug Discovery Research on 2s 2 Quinolin 4 Ylpropan 1 Amine Derivatives

Role of the Quinolin-4-ylpropanamine Scaffold in Hit and Lead Identification

The quinolin-4-ylpropanamine scaffold serves as a crucial starting point in hit and lead identification due to its inherent drug-like properties and versatile chemical nature. nih.gov The quinoline (B57606) core itself is a known pharmacophore, a molecular feature that ensures for the pharmacological activity of a drug, and its presence in a molecule can significantly influence its biological profile. nih.gov The propanamine side chain offers a flexible linker with a basic nitrogen atom, which can be crucial for interactions with biological targets and for modulating physicochemical properties such as solubility.

In the early stages of drug discovery, screening libraries of compounds containing the quinolin-4-ylpropanamine scaffold can lead to the identification of "hits"—compounds that show activity against a specific biological target. The structural and electronic features of the quinoline ring, combined with the conformational flexibility of the propanamine side chain, allow these molecules to interact with a diverse range of protein targets. For instance, quinoline derivatives have been identified as inhibitors of enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial and cancer cell replication, respectively. researchgate.net

Once a hit is identified, the quinolin-4-ylpropanamine scaffold provides a solid foundation for lead generation. A lead compound is a more refined version of a hit, with improved potency and selectivity. The amenability of the quinoline ring and the propanamine side chain to chemical modification allows medicinal chemists to systematically explore the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. This process is fundamental to transforming a modestly active hit into a potent and selective lead compound ready for further optimization. researchgate.net

Lead Optimization Strategies for Enhancing Biological Profiles

Lead optimization is a critical phase in drug discovery where a lead compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. For derivatives of (2S)-2-Quinolin-4-ylpropan-1-amine, various strategies are employed to enhance their biological profiles. mdpi.com

Structure-Based and Ligand-Based Design Approaches

Both structure-based and ligand-based design approaches are instrumental in the lead optimization of quinolin-4-ylpropanamine derivatives.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy, SBDD can be a powerful tool. nih.gov Molecular docking studies, a key component of SBDD, can predict how a quinolin-4-ylpropanamine derivative binds to the active site of its target protein. This information allows chemists to design modifications that enhance binding affinity and selectivity. For example, docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the quinoline ring, the propanamine side chain, and the amino acid residues of the target protein. nih.gov This knowledge guides the rational design of new analogs with improved potency.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are employed. nih.gov These approaches rely on the knowledge of other molecules that bind to the biological target of interest. One common LBDD method is quantitative structure-activity relationship (QSAR) modeling. nih.gov By analyzing a series of quinolin-4-ylpropanamine derivatives with known activities, a QSAR model can be built to correlate specific structural features with biological activity. This model can then be used to predict the activity of new, untested compounds, thereby guiding the synthetic efforts towards more potent molecules.

Chemical Diversification of the Quinoline Core and Side Chain Moieties

The chemical versatility of the quinolin-4-ylpropanamine scaffold allows for extensive diversification of both the quinoline core and the propanamine side chain.

Quinoline Core Modifications: The quinoline ring system has multiple positions that can be chemically modified to fine-tune the biological activity and physicochemical properties of the molecule. nih.gov Common modifications include the introduction of substituents such as halogens, alkyl groups, alkoxy groups, and nitro groups. nih.gov These substituents can influence the electronic properties, lipophilicity, and metabolic stability of the compound. For example, introducing an electron-withdrawing group at a specific position on the quinoline ring might enhance its interaction with a particular region of the target protein. Classic synthetic methods like the Pfitzinger reaction are often employed to create a variety of substituted quinoline cores. mdpi.comnih.gov

Side Chain Modifications: The propanamine side chain is another key area for chemical diversification. The primary amine group can be acylated, alkylated, or incorporated into various heterocyclic systems to explore new interactions with the biological target. mdpi.comthepharmajournal.com The length and branching of the alkyl chain can also be varied to optimize the compound's fit within the binding pocket. These modifications can have a significant impact on the compound's potency, selectivity, and pharmacokinetic properties.

The following table provides examples of how chemical diversification can impact the biological activity of quinoline derivatives.

| Compound | Modification | Observed Effect on Biological Activity |

| Derivative A | Introduction of a bulky substituent at position-7 of the quinoline ring. | Enhanced antiproliferative activity. nih.gov |

| Derivative B | Addition of a flexible alkylamino side chain at position-4. | Increased water solubility and antiproliferative action. nih.gov |

| Derivative C | Substitution with a halogen group at the 6-position of the quinoline. | Moderate to good antitubercular activity. nih.gov |

| Derivative D | Hybridization with a pyrazole (B372694) core. | Improved antidiabetic activity. mdpi.com |

Prodrug Design Strategies for this compound Derivatives

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. nih.gov The prodrug approach is often used to overcome undesirable properties of a drug candidate, such as poor solubility, low bioavailability, or rapid metabolism. nih.gov For derivatives of this compound, which contain a primary amine group, several prodrug strategies can be employed.

Amine-Based Prodrug Systems and Linker Design

The primary amine of the propanamine side chain is a common target for prodrug design. nih.gov By temporarily masking this amine group, it is possible to improve the molecule's properties.

Amide-Based Prodrugs: One of the most common approaches is to form an amide bond between the primary amine of the quinolin-4-ylpropanamine derivative and a carrier molecule, often an amino acid or a small carboxylic acid. This amide linkage is typically stable but can be cleaved by amidase enzymes in the body to release the active parent drug. The choice of the carrier molecule can be used to tune the properties of the prodrug. For example, using a hydrophilic carrier can increase water solubility, while a lipophilic carrier can enhance membrane permeability.

Carbamate-Based Prodrugs: Carbamate (B1207046) linkages are another option for creating prodrugs of amine-containing compounds. These are generally more labile than amides and can be designed to be cleaved by esterase enzymes, which are abundant in the body.

Linker Design: The design of the linker that connects the prodrug moiety to the parent drug is crucial. The linker must be stable enough to prevent premature cleavage but labile enough to release the active drug at the desired site of action. Self-immolative linkers are a sophisticated type of linker that, upon an initial cleavage event, undergo a rapid intramolecular cyclization to release the active drug. This can lead to more efficient drug release.

The following table summarizes some common amine-based prodrug systems.

| Prodrug System | Linkage Type | Cleavage Mechanism | Potential Advantage |

| Amide Prodrug | Amide | Amidase enzymes | Improved stability, tunable properties |

| Carbamate Prodrug | Carbamate | Esterase enzymes | More labile than amides |

| N-Mannich Bases | N-C-N | Chemical hydrolysis | Increased lipophilicity |

| Acyloxyalkyl Carbamates | Carbamate | Esterase and chemical hydrolysis | Bipartite or tripartite systems for controlled release |

Cleavage Mechanisms for Prodrug Activation (e.g., Intramolecular Cyclization, Enzyme-Activated Release)

The efficacy of a prodrug strategy is fundamentally dependent on the efficient and selective cleavage of the promoiety to release the active parent drug, this compound, at the desired site of action. The design of the linkage between the prodrug and the carrier moiety is therefore critical and is often engineered to be susceptible to specific physiological or pathological conditions. Two of the most elegant and widely employed strategies for prodrug activation involve intramolecular cyclization reactions and enzyme-catalyzed cleavage. These mechanisms can be designed to be highly specific, minimizing off-target activation and associated side effects.

Intramolecular Cyclization-Elimination Reactions

Intramolecular cyclization-elimination reactions represent a sophisticated approach to prodrug activation, where the cleavage of the promoiety is triggered by a spontaneous, non-enzymatic chemical transformation. researchgate.netmdpi.com This strategy relies on the proximity of a nucleophile to an electrophilic center within the linker, which, upon a triggering event, initiates a cascade that culminates in the release of the active drug. The rate of this release can be finely tuned by modifying the steric and electronic properties of the linker. nih.gov

A common implementation of this strategy involves the use of a "trimethyl lock" system or similar sterically driven cyclization-elimination reactions. In the context of a this compound prodrug, the primary amine of the parent drug could be acylated with a linker containing a latent nucleophile, such as a hydroxyl or a carboxyl group. The activation of this prodrug would typically be a two-step process. The first step would involve an enzymatic or chemical modification to unmask the nucleophile. Once unmasked, the nucleophile would be positioned to attack an adjacent carbonyl group, leading to the formation of a cyclic intermediate, such as a lactone or a lactam. nih.govnih.gov This cyclization event would then trigger the elimination of the active amine, this compound.

Table 1: Examples of Intramolecular Cyclization-Based Prodrug Release

| Prodrug System | Trigger for Cyclization | Cyclic Intermediate | Released Drug | Reference |

|---|---|---|---|---|

| Acyloxymethylcarbamate | Esterase activity | Lactone | Amine | acs.org |

| Phosphoester amide | Phosphatase activity | Lactam | Amine | nih.gov |

This table presents examples of prodrug systems that utilize intramolecular cyclization for drug release, illustrating the principles that could be applied to derivatives of this compound.

The key advantage of this approach is that the final release step is independent of enzymatic activity, which can vary significantly between individuals and tissues. researchgate.net The kinetics of the cyclization and subsequent drug release are governed by the inherent chemical properties of the linker, allowing for predictable and controlled drug delivery. For instance, the rate of lactonization in hydroxy amide systems can be modulated by the substitution pattern on the aromatic ring of the linker. nih.gov

Enzyme-Activated Release

Enzyme-activated prodrug strategies leverage the overexpression or unique presence of certain enzymes in target tissues, such as tumors or sites of inflammation, to achieve site-selective drug release. nih.govnih.gov This approach enhances the therapeutic index of the drug by concentrating its active form at the desired location, thereby reducing systemic toxicity. For derivatives of this compound, several classes of enzymes could be targeted.

Esterases: Carboxylesterases are abundant in plasma, liver, and some tumors, making them attractive targets for prodrug activation. rsc.orgnih.gov A common strategy involves the formation of a carbamate linkage between the primary amine of this compound and a promoiety containing an ester group. nih.govnih.gov The hydrolysis of the ester by esterases would initiate a cascade, often involving an intramolecular electronic rearrangement, leading to the cleavage of the carbamate and release of the parent amine. nih.govorganic-chemistry.org

Phosphatases: Alkaline phosphatases are another class of enzymes that are often overexpressed in certain pathological conditions, including some cancers. A phosphate (B84403) group can be incorporated into the promoiety of a this compound prodrug. Enzymatic cleavage of the phosphate group would trigger a subsequent chemical reaction, such as an intramolecular cyclization-elimination, to release the active drug. nih.gov

Nitroreductases: In the context of hypoxia-activated prodrugs for cancer therapy, nitroreductases are of particular interest. These enzymes are predominantly active in the low-oxygen environment characteristic of solid tumors. nih.gov A nitroaromatic group could be incorporated into the promoiety of a this compound derivative. Reduction of the nitro group by nitroreductases would generate a more nucleophilic species, such as a hydroxylamine (B1172632) or an amine, which could then initiate an intramolecular cyclization or fragmentation reaction to release the parent drug. nih.gov

Table 2: Enzyme-Activated Prodrug Systems and Their Mechanisms

| Enzyme | Prodrug Linkage | Activation Mechanism | Released Drug Type | Reference |

|---|---|---|---|---|

| Carboxylesterase | Carbamate with ester | Enzymatic hydrolysis followed by electronic cascade or cyclization | Amine | nih.govnih.gov |

| Alkaline Phosphatase | Phosphate ester | Enzymatic dephosphorylation triggering cyclization-elimination | Alcohol or Amine | nih.gov |

| Nitroreductase | Nitroaromatic | Enzymatic reduction leading to intramolecular cyclization | Amine | nih.gov |

This table summarizes common enzyme-activated prodrug systems, highlighting the diversity of mechanisms that could be engineered for the targeted release of this compound.

The design of enzyme-labile linkers requires a careful balance between stability in systemic circulation to prevent premature drug release and rapid cleavage at the target site to ensure therapeutic efficacy. The substrate specificity of the targeted enzyme is a crucial consideration in the design of the promoiety to achieve the desired selectivity. nih.gov

Biological Activity and Molecular Mechanisms of Action for Quinolin 4 Ylpropanamine Derivatives

Investigation of Anticancer Activity

Quinoline (B57606) derivatives have emerged as a promising class of compounds in the development of novel anticancer therapies. arabjchem.orgglobalresearchonline.net Their therapeutic potential stems from their ability to interfere with various cellular processes essential for cancer cell proliferation and survival, including the inhibition of crucial enzymes and the modulation of key signaling pathways. arabjchem.orgnih.gov

Cellular Target Identification

The anticancer effects of quinolin-4-ylpropanamine derivatives are often attributed to their interaction with specific cellular targets that are critical for cell division and maintenance of genomic integrity.

Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in mitosis. frontiersin.org Consequently, agents that disrupt microtubule dynamics are effective anticancer drugs. nih.gov Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. frontiersin.orgnih.govnih.gov This inhibition disrupts the formation of the mitotic spindle, leading to a halt in cell division. nih.gov For instance, a series of novel quinoline derivatives of combretastatin (B1194345) A-4 demonstrated potent tubulin polymerization inhibitory properties, with some compounds showing activity in the submicromolar range. mdpi.com Compound 19h from this series, for example, exhibited superior IC50 values against four cancer cell lines (0.02-0.04 µM) while showing low cytotoxicity in non-cancerous cells. mdpi.com Another study reported that compound 4c , a pyridin-2-one derivative with a quinoline moiety, effectively inhibited tubulin polymerization with an IC50 value of 17 ± 0.3 μM. nih.gov

Topoisomerase I and II Poisoning:

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. globalresearchonline.netnih.gov Quinoline derivatives have been shown to act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA damage and cell death. globalresearchonline.netnih.gov For example, derivatives of m-Amsacrine, a potent antileukemic drug, which are structurally related to quinoline, intercalate into DNA and inhibit topoisomerase II. globalresearchonline.net

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound | Target | Mechanism of Action | IC50 Value | Cell Line(s) | Reference(s) |

|---|---|---|---|---|---|

| 4c | Tubulin | Inhibition of tubulin polymerization | 17 ± 0.3 μM | MDA-MB-231 | nih.gov |

| 19h | Tubulin | Inhibition of tubulin polymerization | 0.02-0.04 µM | Four cancer cell lines | mdpi.com |

| 6b | PI3Kα | Inhibition of PI3Kα kinase activity | 13.6 nM | HCT116 | nih.gov |

| 7a | PDK1 | Inhibition of phosphoinositide dependent protein kinase-1 | Binding energy of -10.2 kcal/mol | Colon, pancreatic, breast cancer cells | nih.gov |

| D3CLP | Topoisomerase II | Intercalates to DNA and inhibits topoisomerase II | - | Tumoral vs. non-tumoral cells | globalresearchonline.net |

This table presents a selection of quinoline derivatives and their reported anticancer activities. The IC50 values represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

Modulation of Cellular Pathways: Cell Cycle Arrest and Apoptosis Induction

Beyond direct target inhibition, quinolin-4-ylpropanamine derivatives exert their anticancer effects by modulating cellular pathways that control cell proliferation and programmed cell death.

Cell Cycle Arrest:

By interfering with the cell cycle, these compounds can prevent cancer cells from dividing and proliferating. arabjchem.orgnih.gov A number of quinoline derivatives have been shown to induce cell cycle arrest at different phases. For example, a novel 4-aminoquinazoline derivative, 6b , was found to cause G1 cell cycle arrest in HCT116 cells by inhibiting the PI3K/Akt signaling pathway. nih.gov Similarly, compound 19h induced cell cycle arrest in MCF-7 cells at the G2/M phase. mdpi.com Another study on a bis spiro-cyclic 2-oxindole derivative of pyrimido[4,5-b]quinoline (6a ) demonstrated cell cycle arrest in the S phase in breast carcinoma cells. researchgate.net

Apoptosis Induction:

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many quinoline derivatives have been found to induce apoptosis in cancer cells through various mechanisms. frontiersin.orgnih.gov Compound 6b , for instance, induces apoptosis via a mitochondrial-dependent pathway. nih.gov The quinoline-4-carboxamide derivative 7a has also been shown to potentiate apoptosis. nih.gov Furthermore, studies on compound 6a revealed that it induces apoptosis by up-regulating pro-apoptotic genes like BAX and the tumor suppressor gene p53, while down-regulating the anti-apoptotic gene BCL2. researchgate.net

Exploration of Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant strains. nih.gov Quinoline derivatives have been identified as a promising scaffold for the development of new antitubercular agents. nih.govresearchgate.netnih.gov

Activity against Replicating and Non-replicating Mycobacterium tuberculosis Strains

A significant challenge in TB treatment is the presence of non-replicating or dormant bacilli, which are less susceptible to conventional antibiotics. Research has focused on developing quinoline derivatives that are effective against both replicating and non-replicating forms of M. tuberculosis. A series of 4-anilinoquinolines and 4-anilinoquinazolines were screened, leading to the identification of compounds with high potency against M. tuberculosis. nih.gov For example, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) showed a minimal inhibitory concentration (MIC90) value of 0.63-1.25 μM. nih.gov Another study on quinolone derivatives identified compounds 6b6 , 6b12 , and 6b21 with MIC values in the range of 1.2–3 μg/mL against the H37Rv strain and also showed excellent activity against a tested MDR-TB strain. rsc.org

Table 2: Antitubercular Activity of Selected Quinoline Derivatives

| Compound | Target Strain(s) | MIC Value | Reference(s) |

|---|---|---|---|

| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) | M. tuberculosis | 0.63-1.25 μM (MIC90) | nih.gov |

| 6b6 | M. tuberculosis H37Rv, MDR-TB | 1.2–3 μg/mL, 3 μg/mL | rsc.org |

| 6b12 | M. tuberculosis H37Rv, MDR-TB | 1.2–3 μg/mL, 2.9 μg/mL | rsc.org |

| 6b21 | M. tuberculosis H37Rv, MDR-TB | 1.2–3 μg/mL, 0.9 μg/mL | rsc.org |

| Compound 83 | M. tuberculosis (H37Rv) | Low micromolar range | nih.gov |

This table highlights the antitubercular activity of specific quinoline derivatives, with MIC (Minimal Inhibitory Concentration) values indicating the lowest concentration of the compound that inhibits visible growth of the bacteria.

Assessment of Antimalarial Activity

Malaria, a parasitic disease caused by Plasmodium species, continues to be a significant cause of morbidity and mortality worldwide, with drug resistance posing a major challenge to control efforts. mesamalaria.orgnih.gov Quinoline-containing compounds, such as chloroquine (B1663885) and quinine, have historically been the cornerstone of antimalarial chemotherapy. nih.govnih.gov

Mechanisms to Overcome Drug Resistance in Malaria Parasites

The emergence and spread of resistance to conventional antimalarials, particularly chloroquine, has necessitated the development of new agents that can circumvent these resistance mechanisms. nih.govnih.gov Chloroquine resistance is often associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), which leads to reduced drug accumulation in the parasite's food vacuole. nih.gov

Research into quinolin-4-ylpropanamine derivatives has focused on creating molecules that are effective against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. google.com One strategy involves the development of hybrid molecules. For example, "harmiquins," which fuse a chloroquine scaffold with a β-carboline ring, have shown potent activity against both resistant and sensitive strains. nih.gov Another approach has been the synthesis of new quinoline derivatives with modified side chains. For instance, a series of quinoline-4-carboxamides was optimized to produce molecules with low nanomolar in vitro potency and excellent oral efficacy in a mouse model of malaria. nih.gov The lead compound from this series, DDD107498 , was found to have a novel mechanism of action, inhibiting the parasite's translation elongation factor 2 (PfEF2). nih.gov

Table 3: Antimalarial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Mechanism of Action | Activity against Resistant Strains | Reference(s) |

|---|---|---|---|

| DDD107498 | Inhibition of translation elongation factor 2 (PfEF2) | Yes | nih.gov |

| Harmiquins | Dual inhibition (fusion of CQ scaffold with a β-carboline ring) | Yes | nih.gov |

| 4-amino-quinoline quinolizidinyl- and quinolizidinylalkyl-derivatives | Not specified | Active on chloroquine-resistant strains | google.com |

| 2,8-bis-(trifluoromethyl)quinoline derivatives | Not specified | More potent than chloroquine | mdpi.com |

This table summarizes the antimalarial activity of various quinoline derivatives, with a focus on their ability to overcome drug resistance.

Inhibition of β-Hematin Formation

Quinoline derivatives are a cornerstone of antimalarial drug discovery, with their mechanism of action often linked to the disruption of hemozoin formation. During its intraerythrocytic stage, the malaria parasite Plasmodium digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by converting it into an inert crystalline form called hemozoin, which is structurally identical to β-hematin. nih.govnih.govresearchgate.net Inhibition of this process leads to an accumulation of free heme, which is toxic to the parasite. nih.govresearchgate.net

Studies have shown that various quinoline derivatives effectively inhibit the formation of β-hematin. nih.govnih.govresearchgate.netmdpi.comnih.gov The most potent inhibitors among the classic quinoline antimalarials are quinacrine, chloroquine, and amodiaquine, followed by mefloquine (B1676156) and quinine. nih.govresearchgate.net The inhibitory action of these drugs is thought to decrease the rate of hemozoin formation rather than completely blocking it. nih.gov This leads to an increase in free hemin, which can catalyze peroxidative reactions and inhibit essential parasite enzymes like cysteine proteases, ultimately causing parasite death. nih.govresearchgate.net

The structure of the quinoline derivative plays a crucial role in its ability to inhibit β-hematin formation. For instance, open-chain analogs of mefloquine, which possess a quinoline core with an open-butyl chain instead of a piperidine (B6355638) ring, have demonstrated stronger inhibition of β-hematin formation than mefloquine itself. mdpi.com Specifically, 4-substituted open-butyl chain derivatives have been identified as some of the most effective inhibitors, regardless of the specific heterocyclic core. mdpi.com This highlights the importance of the side chain in the drug's interaction with heme and the growing hemozoin crystal. mdpi.com

The interaction between quinoline drugs and β-hematin is complex. It is proposed that these drugs cap the growing faces of the β-hematin crystal, thereby slowing down its formation. nih.gov This mechanism can also explain the sigmoidal dependence of β-hematin inhibition on the concentration of the drug. nih.gov The continued investigation into the structure-activity relationships of quinoline derivatives in inhibiting β-hematin formation is a promising avenue for the development of new and more effective antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum. mesamalaria.orgnih.gov

Studies on Antimicrobial Activity (Antibacterial, Antifungal)

Quinoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.govnih.govnih.gov The versatility of the quinoline scaffold allows for structural modifications that can lead to potent compounds against various microbial pathogens. nih.govnih.gov

In terms of antibacterial activity , substituted ethyl 2-(quinolin-4-yl)propanoates have shown notable effects against Helicobacter pylori. mdpi.com These compounds did not appear to cause membrane damage, suggesting an intracellular target, possibly related to the inhibition of DNA supercoiling, a mechanism observed with other quinoline derivatives in mycobacterial species. mdpi.com Other studies have reported that certain quinoline derivatives exhibit moderate to good activity against both Gram-positive bacteria like Staphylococcus albus and Bacillus subtilis, and Gram-negative bacteria such as Proteus mirabilis and Escherichia coli. nih.govbiointerfaceresearch.com However, some derivatives have shown limited activity against Gram-negative bacteria, which is often attributed to the protective outer membrane of these organisms. mdpi.com The search for new quinoline-based antibacterial agents is driven by the increasing challenge of antibiotic resistance. nih.govbiointerfaceresearch.com

In the realm of antifungal activity , quinoline derivatives have emerged as promising candidates for treating infections caused by Candida species and dermatophytes. nih.gov Specific structural modifications on the quinoline nucleus, particularly at the C-2, C-4, and C-6 positions, have yielded compounds with selective antifungal action. nih.gov For instance, some derivatives have shown potent anti-dermatophytic action, while others were active only against yeast. nih.gov The mechanism of antifungal action is thought to involve the inhibition of essential fungal enzymes, such as aspartate semialdehyde dehydrogenase (ASADH). researchgate.net Fluorinated quinoline analogs have also exhibited significant antifungal activity against various plant pathogenic fungi. mdpi.com The low toxicity profile of some of these compounds makes them attractive candidates for the development of new and safe antifungal drugs. nih.gov

Enzyme Inhibition Studies

Quinoline derivatives are known to inhibit a variety of enzymes, which is a key aspect of their therapeutic effects. nih.govnih.gov

The study of enzyme kinetics provides valuable insights into how quinoline-based inhibitors interact with their target enzymes. Different modes of inhibition have been observed for various quinoline derivatives. For example, a study on quinoline-based α-glucosidase inhibitors found that the most potent compound acted as a non-competitive inhibitor . nih.gov In the context of Alzheimer's disease research, novel quinoline-sulfonamide hybrids have been identified as competitive inhibitors of monoamine oxidase-A (MAO-A), monoamine oxidase-B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Furthermore, research on new quinoline-pyridine hybrids as PIM-1 kinase inhibitors revealed that some compounds behaved as competitive inhibitors , while one derivative exhibited both competitive and non-competitive (mixed-type) inhibition. nih.gov Understanding the kinetic mechanism of inhibition is crucial for the rational design and optimization of more potent and selective enzyme inhibitors. nih.gov

Delving into the mechanistic enzymology of enzyme-inhibitor interactions reveals the specific molecular interactions that govern the inhibitory activity of quinoline derivatives. Molecular docking and molecular dynamics simulation studies are powerful tools used to elucidate these interactions. nih.govnih.gov For instance, in the case of quinoline-based α-glucosidase inhibitors, computational studies have helped to identify key interactions between the most active compound and the target enzyme, complementing experimental findings. nih.gov Similarly, for quinoline-sulfonamide inhibitors of cholinesterases and monoamine oxidases, molecular docking has unveiled critical interactions, including hydrogen bonding, π–π, π–alkyl, and π–sulfur interactions between the ligand and the enzymes. nih.gov These detailed mechanistic insights are invaluable for the structure-based design of new and improved inhibitors.

Protein kinases are a major class of enzymes that are frequently targeted in drug discovery, particularly in the development of anticancer agents. researchgate.netmdpi.com Quinoline and quinazoline (B50416) derivatives have been extensively investigated as inhibitors of various protein kinases. researchgate.netmdpi.comekb.egbiorxiv.org

These compounds have shown inhibitory activity against a range of protein kinases, including:

Receptor Tyrosine Kinases (RTKs) : 4-Anilinoquinazoline derivatives have demonstrated potent inhibitory effects against RTKs like EGFR and VEGFR-2. ekb.eg

Src Kinase : Certain quinoline derivatives have been identified as inhibitors of Src kinase. researchgate.net

c-Met : Substituted 4-(2-fluorophenoxy)-quinoline derivatives have shown inhibitory activity against c-Met. researchgate.net

Protein Kinase Novel 3 (PKN3) : A library of 4-anilinoquinolines led to the identification of potent inhibitors of PKN3. biorxiv.org

Bruton's Tyrosine Kinase (BTK) : 4-Aminoquinoline-3-carboxamide derivatives have been discovered as potent, reversible inhibitors of BTK. nih.gov

Cyclin-Dependent Kinases (CDKs) : Quinazolin-4(3H)-one derivatives have been synthesized as CDK2 inhibitors. mdpi.com

PIM-1 Kinase : Quinoline-pyridine hybrids have been developed as competitive and non-competitive inhibitors of PIM-1 kinase. nih.gov

The development of these kinase inhibitors holds significant promise for the treatment of various diseases, including cancer and autoimmune disorders. researchgate.netmdpi.comnih.gov

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, quinoline derivatives can exert their biological effects by binding to and modulating the function of various receptors. This is another important area of research for this class of compounds.

For example, a series of new quinolone-pyranopyrimidine hybrid derivatives were designed as neuropeptide S receptor (NPSR) antagonists . nih.gov Several of these compounds were found to counteract the stimulatory effect of neuropeptide S at both Gq and Gs signaling pathways by modulating Ca2+ and cAMP signaling. nih.gov Homology modeling and molecular dynamic simulations provided insights into the stable binding of these antagonists to the NPSR. nih.gov

In another study, novel quinazoline derivatives were developed as highly effective A2A adenosine (B11128) receptor antagonists . mdpi.com Structure-activity relationship studies identified key structural features that contribute to high binding affinity and antagonist activity. The introduction of specific aminoalkyl chains at the C2-position of the quinazoline scaffold improved the solubility of the compounds while maintaining their potent antagonist function. mdpi.com

Furthermore, certain indolin-2-one derivatives have been synthesized and evaluated as dopamine (B1211576) D4 receptor ligands . nih.gov One of these compounds exhibited remarkable affinity and selectivity for the D4 receptor, suggesting its potential as a therapeutic agent targeting this receptor. nih.gov The ability of quinoline derivatives to selectively interact with specific receptor subtypes highlights their potential for the development of targeted therapies for a range of neurological and other disorders. google.com

Ligand-Receptor Interaction Profiling

The affinity of a ligand for its receptor is a critical determinant of its pharmacological profile. For quinolin-4-ylpropanamine derivatives, research has focused on their binding to sigma and adenosine receptors, which are implicated in a wide range of physiological and pathological processes.

Sigma receptors, which are divided into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are unique intracellular proteins that have been implicated in a variety of cellular functions and are considered targets for therapeutic intervention in neurological disorders and cancer. The binding affinity of ligands to these receptors is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher affinity.

The general approach to determining these binding affinities involves radioligand binding assays using cell membranes that express the receptor of interest. For sigma-1 receptors, [³H]-pentazocine is often used as the radioligand, while [³H]-DTG is commonly used for sigma-2 receptors. The ability of a test compound, such as a quinolin-4-ylpropanamine derivative, to displace the radioligand from the receptor is measured, and from this, the Kᵢ value is calculated.

Table 1: Representative Sigma Receptor Binding Affinities of Quinoline-based Compounds

| Compound Class | Receptor Subtype | Representative Kᵢ (nM) | Reference |

|---|---|---|---|

| 3,4-Dihydro-2(1H)-quinolinone derivative | Sigma-1 | 1.22 | nih.gov |

| Phenethylpiperidine derivative (JZ107) | Sigma-1 | 7.9 | |

| Phenethylpiperidine derivative (JZ107) | Sigma-2 | 5.1 |

It is important to note that even with high affinity, the biological effect is not always directly correlated with receptor binding. Some studies have shown that the antiprion effects of certain sigma receptor ligands occur independently of their direct interaction with the sigma receptors themselves, suggesting more complex downstream mechanisms.

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) with four subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. They are involved in regulating a vast array of physiological functions, making them attractive drug targets. Quinoline-based structures have been investigated as both antagonists and allosteric modulators of adenosine receptors.

Research into 2-arylpyrazolo[3,4-c]quinoline derivatives has shed light on the structure-activity relationships for adenosine receptor antagonists. These studies have shown that modifications to the quinoline scaffold can modulate binding affinity and selectivity for the different adenosine receptor subtypes. For example, the presence of a 4-amino group was found to be crucial for binding to A₁ and A₂ₐ receptors, while a carbonyl group at the same position led to potent and selective A₃ antagonists. nih.gov

More closely related to the target compound, studies on 4-substituted quinolines have a long history, particularly in the context of antimalarial drugs. pharmacy180.com The weak base hypothesis for the action of some of these compounds suggests they accumulate in acidic compartments of parasites. pharmacy180.com In the context of adenosine receptors, a quinazoline derivative, which shares structural similarities with quinolines, was identified as a potent A₂ᵦ receptor antagonist with a Kᵢ value of 112 nM. nih.gov

Table 2: Representative Adenosine Receptor Binding Affinities of Quinoline/Quinazoline Derivatives

| Compound Class | Receptor Subtype | Representative Kᵢ (nM) | Reference |

|---|---|---|---|

| Quinazoline derivative (CMB 6446) | A₂ᵦ | 112 | nih.gov |

| 2-Arylpyrazolo[3,4-c]quinoline derivative | A₃ (antagonist) | Nanomolar range | nih.gov |

Allosteric Modulation Mechanisms of Receptors

Allosteric modulators bind to a receptor at a site distinct from the orthosteric site (the binding site of the endogenous ligand). wikipedia.org This binding induces a conformational change in the receptor, which can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the effect of the orthosteric ligand. wikipedia.orgnih.gov This mechanism offers the potential for more subtle and selective therapeutic interventions compared to direct agonists or antagonists. rsc.org

Quinoline derivatives have emerged as promising allosteric modulators of adenosine receptors. Specifically, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as positive allosteric modulators of the A₃ adenosine receptor. nih.gov These compounds were found to enhance the maximal efficacy of A₃ receptor agonists in functional assays. nih.gov For example, certain substitutions on the imidazoquinoline scaffold led to a two-fold increase in the maximal efficacy of the agonist Cl-IB-MECA. nih.gov

The mechanism of this allosteric modulation is thought to involve a binding site on the receptor that is separate from the orthosteric agonist binding pocket. The binding of the allosteric modulator is believed to stabilize a receptor conformation that is more favorable for G-protein coupling upon agonist binding, thereby amplifying the downstream signal.

Studies on 2,4-disubstituted quinolines have further supported the potential of this chemical class as allosteric enhancers of the A₃ adenosine receptor. One such derivative was shown to increase both the intrinsic efficacy and the potency of the reference agonist Cl-IB-MECA at the human A₃ receptor, while having low affinity for the orthosteric binding site itself. frontiersin.org This separation of allosteric enhancement from direct orthosteric binding is a key feature of these modulators.

The structural requirements for allosteric modulation are distinct from those for orthosteric binding, allowing for the independent optimization of these properties. This opens up possibilities for designing derivatives with tailored allosteric effects for specific therapeutic applications.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Positional and Substituent Modifications on Biological Activity

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the quinoline core. nih.gov Research into various quinoline-based compounds has demonstrated that specific modifications can significantly enhance or diminish their therapeutic effects. nih.govbiointerfaceresearch.com

For instance, in the context of anticancer research, introducing a flexible alkylamino side chain at the C-4 position and an alkoxy group at the C-7 position of the quinoline nucleus has been shown to boost antiproliferative activity. nih.gov SAR analysis suggests that bulky substituents at the C-7 position are favorable for this activity. nih.gov Similarly, for antibacterial applications, substitutions at the C-6 position, particularly with a methoxy (B1213986) group, have been found to increase the inhibition zone against bacteria compared to methyl or unsubstituted derivatives. nih.gov

In the development of antimalarial agents, 4-aminoquinoline (B48711) derivatives are of significant interest. biointerfaceresearch.com The modification of the side chain at the C-4 position is a key strategy. For example, replacing the carbon chain of chloroquine (B1663885) with a hydrophobic ferrocenyl group has yielded analogues with notable antimalarial activity. nih.gov Furthermore, the introduction of a fluorine atom at the C-6 position of the quinoline ring can significantly enhance antibacterial potency. orientjchem.org

The following table summarizes the impact of various substituents on the biological activity of quinoline derivatives:

Table 1: Effect of Substituent Modifications on Quinoline Derivatives' Biological Activity| Position of Substitution | Substituent Type | Resulting Biological Activity | Reference |

|---|---|---|---|

| C-4 | Flexible alkylamino side chain | Enhanced antiproliferative activity | nih.gov |

| C-7 | Bulky/alkoxy groups | Enhanced antiproliferative activity | nih.gov |

| C-6 | Methoxy group | Increased antibacterial inhibition | nih.gov |

| C-4 | Hydrophobic ferrocenyl group | Antimalarial activity | nih.gov |

| C-6 | Fluorine atom | Enhanced antibacterial potency | orientjchem.org |

| C-2, C-4 | Disubstitution | Potential as anti-cancer agents | ijresm.com |

Influence of Stereochemistry on Compound Activity and Target Selectivity

Stereochemistry plays a pivotal role in the biological activity and target selectivity of chiral compounds like (2S)-2-Quinolin-4-ylpropan-1-amine. The "S" designation indicates a specific three-dimensional arrangement of atoms around the chiral center at the second carbon of the propan-1-amine chain. evitachem.com This specific spatial orientation is critical for how the molecule interacts with its biological targets, which are themselves chiral.

The differential interaction of enantiomers with biological systems is a well-established principle in pharmacology. For a given receptor or enzyme, one enantiomer may exhibit a significantly higher affinity or efficacy than the other. This stereospecificity can lead to one enantiomer being therapeutically active while the other is less active or even responsible for undesirable side effects.

In the context of quinoline derivatives, the stereochemistry of substituents can exert a significant and stereospecific effect on receptor affinity and potency. For example, in a series of 4-aminoquinolines, substitutions at the 3-position of a piperazine (B1678402) ring attached to the quinoline core showed a beneficial and stereospecific impact on α2C-adrenoceptor affinity. researchgate.net The specific enantiomer of a compound can determine its binding mode and effectiveness.

The development of primary amine-catalyzed enantioselective reactions highlights the importance of controlling stereochemistry during synthesis to produce the desired biologically active enantiomer in high purity. nih.gov Such methods are crucial for accessing specific stereoisomers of chiral amines for pharmacological evaluation. nih.gov

Computational QSAR Modeling for Predictive Design and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. japsonline.comnih.gov By developing mathematical models, QSAR studies can predict the activity of novel compounds before their synthesis, thereby guiding lead optimization and reducing the time and cost of drug development. nih.govnih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. ugm.ac.idmdpi.comjmaterenvironsci.com These models generate contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties are favorable or unfavorable for activity. ugm.ac.idmdpi.com For instance, a 3D-QSAR study on 4-aminoquinoline-1,3,5-triazines identified key molecular determinants for their inhibitory activity against Plasmodium falciparum dihydrofolate reductase. ugm.ac.id

QSAR models have been successfully applied to various quinoline derivatives to predict their activity as anticancer, antimalarial, and antibacterial agents. nih.govnih.govnih.gov These models are often validated through internal and external validation techniques to ensure their robustness and predictive power. japsonline.comnih.gov The insights gained from QSAR models, such as the importance of specific descriptors or molecular fields, provide clear guidelines for designing new, more potent derivatives. japsonline.comnih.gov For example, a QSAR model for pyrimido-isoquinolin-quinones showed that short, bulky, electron-rich groups with hydrogen bond acceptor capabilities on the benzene (B151609) ring were favorable for antibacterial activity. mdpi.com

The following table showcases the application and outcomes of QSAR modeling on quinoline derivatives.

Table 2: Application of QSAR Modeling in Quinoline Derivatives| QSAR Model Type | Compound Class | Predicted Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | 4-Aminoquinoline-1,3,5-triazines | Antimalarial (PfDHFR inhibition) | Identified molecular determinants for inhibitor binding. | ugm.ac.id |

| 3D-QSAR (MLR, ANN) | 4-Aminoquinoline hybrids | Antimalarial | Quantum chemical descriptors represent electronic properties. | nih.gov |

| 2D & 3D QSAR | Quinoline derivatives | Antimalarial (P. falciparum) | π-stacking interactions favored by additional aromatic rings. | nih.gov |

| QSAR (ML regression) | Quinoline derivatives | P-glycoprotein inhibition | Developed predictive models for ABCB1 inhibitory activity. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Tetrahydroquinoline derivatives | Anticancer (LSD1 inhibition) | Generated models with good statistical and predictive properties. | mdpi.com |

Aromaticity and its Correlation with Pharmacological Activity in Quinoline Derivatives

The quinoline scaffold consists of two fused aromatic rings: a benzene ring and a pyridine (B92270) ring. orientjchem.org The aromaticity of this system is a crucial property that can influence the pharmacological activity of its derivatives. mdpi.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) have shown that the level of aromaticity can differentiate between biologically active and inactive compounds. mdpi.comresearchgate.net

In a study of quinoline-based antimalarial agents, it was found that while the aromaticity of the benzene-type ring was similar between active and inactive compounds, the aromaticity of the pyridine-type ring was lower in the active compounds. mdpi.comresearchgate.net This suggests that the properties of the pyridine ring are more critical for the antimalarial activity of these compounds, possibly because a less aromatic ring is more flexible and can interact more effectively with biological targets like ferriprotoporphyrin. mdpi.comresearchgate.net

Therefore, aromaticity can be used as a descriptor in computational studies to predict the potential medical effectiveness of new quinoline derivatives. mdpi.comresearchgate.net By evaluating the aromatic properties of proposed structures in silico, researchers can make more informed decisions about which compounds to synthesize and test, potentially accelerating the discovery of new drugs. mdpi.comresearchgate.net The unique chemical structure and the flexibility to modify substituents on the quinoline nucleus make it a vital component in drug discovery research. orientjchem.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of (2S)-2-Quinolin-4-ylpropan-1-amine. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the connectivity of atoms and define the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be characterized by distinct signals for the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the propanamine side chain. Theoretical and experimental studies on related quinoline derivatives provide a strong basis for predicting the spectral features. tsijournals.com

Quinoline Ring Protons: The protons on the quinoline core typically resonate in the downfield region (δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic system. mdpi.commdpi.com The H2 proton, being adjacent to the nitrogen atom and in an electron-deficient position, is expected to be the most downfield signal. The specific splitting patterns (e.g., doublets, triplets, doublet of doublets) arise from spin-spin coupling between adjacent protons, allowing for the precise assignment of each proton on the benzene (B151609) and pyridine (B92270) portions of the quinoline ring.

Propanamine Side Chain Protons: The aliphatic protons of the 2-propyl-1-amine chain would appear in the upfield region of the spectrum. The methine proton (CH), being adjacent to the quinoline ring, would likely appear as a multiplet. The diastereotopic methylene (B1212753) protons (CH₂) of the primary amine group would show distinct signals, further split by the adjacent methine proton. The terminal methyl group (CH₃) would typically appear as a doublet due to coupling with the methine proton.

Amine Protons: The primary amine (NH₂) protons often appear as a broad singlet, though their chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom in the molecule.

Quinoline Ring Carbons: The carbon atoms of the quinoline ring are expected to produce signals in the aromatic region (δ 115-150 ppm). ualberta.ca The carbons directly bonded to the nitrogen atom (C2 and C8a) would have characteristic chemical shifts.

Propanamine Side Chain Carbons: The three aliphatic carbons of the side chain would resonate in the upfield region (δ 20-55 ppm).

The combination of ¹H, ¹³C, and two-dimensional NMR experiments (like COSY and HSQC) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.

Expected ¹H NMR Data (Representative)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline H2 | 8.8 - 9.0 | d |

| Quinoline H3 | 7.4 - 7.6 | d |

| Quinoline H5, H8 | 8.0 - 8.2 | m |

| Quinoline H6, H7 | 7.6 - 7.9 | m |

| Side Chain CH | 3.5 - 3.8 | m |

| Side Chain CH₂ | 3.0 - 3.3 | m |

| Side Chain CH₃ | 1.3 - 1.5 | d |

Expected ¹³C NMR Data (Representative)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Quinoline C2, C4, C8a | 145 - 155 |

| Quinoline C3, C5, C6, C7, C8, C4a | 120 - 135 |

| Side Chain CH | 40 - 45 |

| Side Chain CH₂ | 45 - 50 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion ([M+H]⁺), which can be used to verify the molecular formula (C₁₂H₁₄N₂).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. By inducing fragmentation of the protonated molecular ion, a characteristic fingerprint of daughter ions is produced, which provides further structural confirmation. Studies on the mass spectra of related quinoline derivatives show common fragmentation pathways. cdnsciencepub.comnih.govmcmaster.ca

A plausible fragmentation pattern for this compound would involve:

Benzylic Cleavage: The most likely initial fragmentation would be the cleavage of the C-C bond between the chiral center and the CH₂NH₂ group, or between the chiral center and the quinoline ring. Cleavage alpha to the quinoline ring is a common pathway, leading to a stable quinolin-4-ylmethyl cation.

Loss of Amine Group: Fragmentation could involve the loss of the aminomethyl radical (•CH₂NH₂) or ammonia (B1221849) (NH₃).

Quinoline Ring Fragmentation: The quinoline ring itself can undergo fragmentation, a characteristic pathway being the loss of hydrogen cyanide (HCN), which is a common feature in the mass spectra of nitrogen-containing heterocyclic compounds. rsc.orgnih.gov

Representative Mass Spectrometry Data

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M+H]⁺ | 187.1230 | Protonated molecular ion |

| [M-NH₂]⁺ | 171.1121 | Loss of amino radical |

| [C₁₀H₈N]⁺ | 142.0651 | Fragment corresponding to quinolin-4-ylmethyl cation |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Determination

Since this compound is a chiral compound, verifying its enantiomeric purity is of paramount importance. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. csfarmacie.cz This technique allows for the physical separation of the (S)-enantiomer from its mirror image, the (R)-enantiomer.

The development of a robust chiral HPLC method is critical for quality control. nih.gov The separation is achieved through differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. chiralpedia.com For primary amines and quinoline-based structures, polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are often effective. nih.gov

A typical method would involve:

Column: A chiral column, such as a Chiralpak AD-H, which is frequently used for separating enantiomers of compounds containing amine and aromatic functionalities. nih.gov

Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (like n-hexane or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is used. A small amount of an amine additive (such as diethylamine, DEA) is often required to improve peak shape and reduce tailing by deactivating residual silanol (B1196071) groups on the silica (B1680970) support. nih.gov

Detection: UV detection is suitable, as the quinoline ring possesses a strong chromophore. The detection wavelength would be set at one of the absorbance maxima of the quinoline system (e.g., ~225 nm or ~343 nm). nih.gov

Method validation would establish linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ) for the undesired (R)-enantiomer. The goal is to achieve baseline separation (Resolution > 1.5) between the two enantiomer peaks, allowing for accurate quantification of the enantiomeric excess (e.e.) of the desired (S)-isomer.

Representative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Temperature | 20 - 25 °C |

| Detection | UV at ~225 nm |

| Expected tR (S-enantiomer) | Varies (e.g., 8.5 min) |

| Expected tR (R-enantiomer) | Varies (e.g., 10.2 min) |

| Resolution (Rs) | > 1.5 |

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

If a suitable single crystal of this compound or a salt thereof can be grown, single-crystal X-ray diffraction provides the most definitive structural proof. This technique maps the electron density of the atoms in the crystal lattice, yielding a three-dimensional model of the molecule. acs.org

The key information obtained from X-ray crystallography includes:

Absolute Stereochemistry: For a chiral molecule, the analysis can determine the absolute configuration (S or R) at the stereocenter without ambiguity, providing the ultimate proof of enantiomeric identity. This is often achieved through the measurement of anomalous dispersion effects (the Flack parameter).

Solid-State Conformation: The analysis reveals precise bond lengths, bond angles, and torsion angles, defining the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: It provides detailed insight into the crystal packing, showing how molecules interact with each other through forces like hydrogen bonding (e.g., involving the primary amine) and π-π stacking (between quinoline rings). acs.org